molecular formula C13H14N2O3 B2649891 4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 790263-53-5

4-oxo-4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2649891
CAS RN: 790263-53-5
M. Wt: 246.266
InChI Key: VECNTNSSHKQXBN-UHFFFAOYSA-N
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Description

Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The compound is a pyrazoline derivative, which means it contains a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazolines are known for their nitrogen-based hetero-aromatic ring structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary widely depending on their specific structure and the biological or chemical context in which they are used .

Future Directions

The future directions for research on pyrazoline derivatives could include further exploration of their biological and pharmacological activities, as well as the development of new synthesis methods .

properties

IUPAC Name

4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(6-7-13(17)18)15-9-8-11(14-15)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNTNSSHKQXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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